Cas no 832738-10-0 (1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine
- 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
- STK312522
- 1-[(2-chloro-6-fluoro-phenyl)methyl]-1,2,4-triazol-3-amine
- 832738-10-0
- EN300-229262
- CS-0268975
- 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- AKOS000307624
- 1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-amine
- 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,4]triazol-3-ylamine
- 1-(2-Chloro-6-fluorobenzyl)-1,2-dihydro-3h-1,2,4-triazol-3-imine
- DTXSID001186788
- DB-017088
- BBL038767
- MFCD04968766
- 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine
-
- MDL: MFCD04968766
- Inchi: InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
- InChI Key: KDFPXBZARAYDLS-UHFFFAOYSA-N
- SMILES: C1=CC(=C(CN2C=NC(=N)N2)C(=C1)F)Cl
Computed Properties
- Exact Mass: 226.0421521Da
- Monoisotopic Mass: 226.0421521Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 56.7Ų
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229262-0.25g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
Enamine | EN300-229262-0.1g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
Enamine | EN300-229262-0.05g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
Fluorochem | 030301-5g |
1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832738-10-0 | 5g |
£782.00 | 2022-02-28 | ||
Enamine | EN300-229262-1g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 1g |
$381.0 | 2023-09-15 | ||
Enamine | EN300-229262-10g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 10g |
$1860.0 | 2023-09-15 | ||
Enamine | EN300-229262-5.0g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 5.0g |
$1038.0 | 2024-06-20 | |
Enamine | EN300-229262-0.5g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.5g |
$297.0 | 2024-06-20 | |
Enamine | EN300-229262-10.0g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 10.0g |
$1860.0 | 2024-06-20 | |
Fluorochem | 030301-250mg |
1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832738-10-0 | 250mg |
£144.00 | 2022-02-28 |
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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3. Water
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
The compound 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 832738-10-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a triazole ring system with a substituted phenyl group. The presence of chlorine and fluorine substituents on the phenyl ring introduces distinct electronic and steric properties, making this compound highly versatile for different chemical reactions and applications.
Recent studies have highlighted the potential of 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine in the development of advanced materials. Researchers have explored its role as a building block in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. The triazole ring system is particularly valuable due to its ability to form stable bonds with metal ions, making it an ideal candidate for coordination chemistry and metalloorganic frameworks.
One of the most notable advancements involving this compound is its application in the synthesis of novel antibiotics. By modifying the substituents on the phenyl ring and the triazole moiety, scientists have been able to create compounds with enhanced antibacterial activity. These findings have been published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters*, underscoring the compound's importance in drug discovery.
In addition to its role in medicinal chemistry, 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine has also been utilized in the development of advanced catalysts. Its ability to act as a ligand in transition metal complexes has led to the creation of highly efficient catalysts for various industrial processes, including olefin polymerization and cross-coupling reactions. This has been extensively documented in recent studies published in *Nature Catalysis* and *Angewandte Chemie International Edition*.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazole ring system. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels. For instance, the use of palladium-catalyzed coupling reactions has significantly improved the efficiency of synthesizing this compound. These methods have been detailed in numerous research articles, showcasing their applicability in both academic and industrial settings.
Furthermore, 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amines have been explored for their potential in optoelectronic devices. The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies published in *Advanced Materials* have demonstrated its ability to enhance device performance by improving charge transport properties.
In conclusion, 1-(2-chloro-6-fluorophenyl)methyl
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